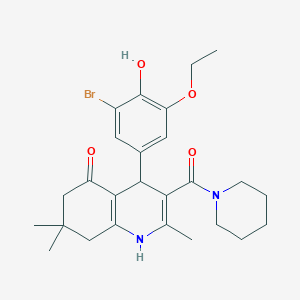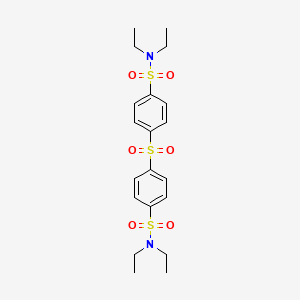
4,4'-sulfonylbis(N,N-diethylbenzenesulfonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Sulfonylbis(N,N-diethylbenzenesulfonamide) is an organic compound with the molecular formula C({20})H({28})N({2})O({4})S(_{3}). This compound is characterized by the presence of two N,N-diethylbenzenesulfonamide groups connected by a sulfonyl bridge. It is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-sulfonylbis(N,N-diethylbenzenesulfonamide) typically involves the reaction of N,N-diethylbenzenesulfonamide with a sulfonyl chloride. The process can be summarized as follows:
Starting Materials: N,N-diethylbenzenesulfonamide and sulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Catalysts: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’-sulfonylbis(N,N-diethylbenzenesulfonamide) follows similar principles but on a larger scale. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4,4’-Sulfonylbis(N,N-diethylbenzenesulfonamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide or thiol groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
4,4’-Sulfonylbis(N,N-diethylbenzenesulfonamide) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the manufacture of polymers, resins, and other industrial materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4’-sulfonylbis(N,N-diethylbenzenesulfonamide) exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or other proteins, altering their activity. The sulfonyl groups can form strong interactions with various molecular targets, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethylbenzenesulfonamide: A simpler analog with one sulfonamide group.
4,4’-Methylenebis(N,N-diethylbenzenesulfonamide): Similar structure but with a methylene bridge instead of a sulfonyl bridge.
4,4’-Sulfonylbis(N,N-dimethylbenzenesulfonamide): Similar structure but with dimethyl groups instead of diethyl groups.
Uniqueness
4,4’-Sulfonylbis(N,N-diethylbenzenesulfonamide) is unique due to its sulfonyl bridge, which imparts distinct chemical properties and reactivity compared to its analogs. This structural feature enhances its stability and makes it suitable for a broader range of applications.
Properties
Molecular Formula |
C20H28N2O6S3 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
4-[4-(diethylsulfamoyl)phenyl]sulfonyl-N,N-diethylbenzenesulfonamide |
InChI |
InChI=1S/C20H28N2O6S3/c1-5-21(6-2)30(25,26)19-13-9-17(10-14-19)29(23,24)18-11-15-20(16-12-18)31(27,28)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI Key |
PDRDLNXYSGWGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



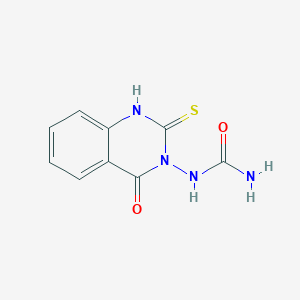
![5-(4-Ethoxyphenyl)-7-methoxy-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11214471.png)
![2-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B11214473.png)
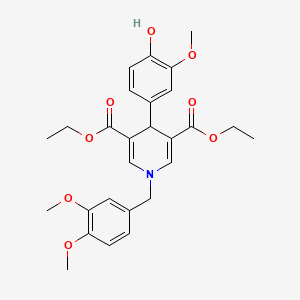
![2,2-Dimethyl-5-({[4-(propan-2-yl)phenyl]amino}methylidene)-1,3-dioxane-4,6-dione](/img/structure/B11214487.png)
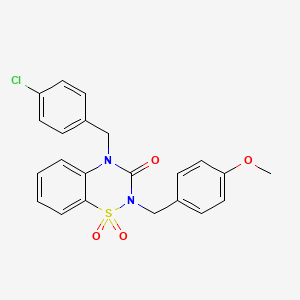
![N-[2-(3-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B11214499.png)
![4-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-2-ethyl-6-methyl-1,4-benzoxazin-3-one](/img/structure/B11214505.png)
![5-(4-Bromophenyl)-7-[2-(difluoromethoxy)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11214508.png)
![4-Methyl-N'-{1-methyl-1H-pyrazolo[3,4-D]pyrimidin-4-YL}benzohydrazide](/img/structure/B11214515.png)
![3-(3,4-dichlorophenyl)-N,N-diethyl-1-(2-fluorobenzyl)-5-methyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11214521.png)
![1-(2,5-Dimethylphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11214526.png)
